Patent-Disclosed Read-Through Activity vs. Inactive GJ072 Analogs
CAS 714207-42-8 is explicitly claimed in US Patent 9,371,274 B2 as a compound with read-through activity, whereas multiple GJ072 analogs synthesized in a contemporaneous academic study (differing by substitutions at the triazole or aryl positions) showed no detectable read-through in HEK293-MECP2 mutant cells [1][2]. The patent disclosure implies a qualitative activity threshold not met by close structural neighbors.
| Evidence Dimension | Read-through activity (qualitative) |
|---|---|
| Target Compound Data | Disclosed as having read-through activity (US 9,371,274 B2) |
| Comparator Or Baseline | Multiple GJ072 analogs described in Damião (2020) – read-through activity absent in HEK293-MECP2 assay |
| Quantified Difference | Qualitative: active vs. inactive; quantitative EC₅₀ not publicly reported for either series |
| Conditions | HEK293 cells with mutant MECP2 gene; patent assay conditions not publicly detailed |
Why This Matters
This differential indicates that CAS 714207-42-8 occupies a narrow active chemical space within the GJ072 chemotype, so substitution with even closely related analogs risks complete loss of the desired biological effect.
- [1] Matsuda R., Shiozuka M., Hayashi Y., Taguchi A., Yakushiji F., Yamazaki Y. (The University of Tokyo). Compound having read-through activity. US Patent 9,371,274 B2. 2016-06-21. View Source
- [2] Damião M.C.F.C.B. Síntese de 3-tio-1,2,4-triazóis em regime de fluxo contínuo e avaliação da atividade biológica. Doctoral Thesis, UNICAMP, 2020. View Source
